molecular formula C10H12O3 B1599445 3-(2-Methoxyethoxy)benzaldehyde CAS No. 73244-50-5

3-(2-Methoxyethoxy)benzaldehyde

Cat. No. B1599445
CAS RN: 73244-50-5
M. Wt: 180.2 g/mol
InChI Key: RCERKBSPVRUVQL-UHFFFAOYSA-N
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Patent
US06825231B2

Procedure details

1.0 g of 3-hydroxybenzaldehyde, 1.1 g of 1-bromo-2-methoxyethane, and 10.7 g of Cs2CO3 were stirred at 40° C. in 10 ml of DMF (anhydrous) for 4 hours. The mixture was diluted with 100 ml of water and extracted twice with, in each case, 50 ml of EA. The extract was dried over MgSO4 and the solvent was removed under reduced pressure. This gave 1.3 g of a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Br[CH2:11][CH2:12][O:13][CH3:14].C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[CH3:14][O:13][CH2:12][CH2:11][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
1.1 g
Type
reactant
Smiles
BrCCOC
Name
Quantity
10.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with, in each case, 50 ml of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
COCCOC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.